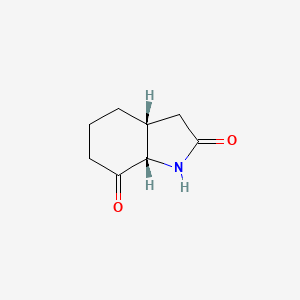
(3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione is a chemical compound that belongs to the class of indole derivatives. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. In
Mechanism Of Action
The mechanism of action of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. It has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. In addition, ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione has been found to inhibit the expression of various oncogenes, including c-Myc and Cyclin D1, which are known to promote cancer cell growth and proliferation.
Biochemical And Physiological Effects
((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione has been found to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which leads to the activation of various signaling pathways that promote apoptosis. In addition, ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione has been found to inhibit the expression of various pro-inflammatory cytokines, including TNF-α and IL-6, which are known to promote cancer cell growth and proliferation.
Advantages And Limitations For Lab Experiments
One of the advantages of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione is its high potency against cancer cells. It has been shown to exhibit cytotoxic effects on various cancer cell lines at low concentrations. In addition, ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione is relatively easy to synthesize, making it readily available for scientific research purposes.
One of the limitations of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione is its potential toxicity to normal cells. It has been shown to exhibit cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic potential. In addition, ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione is relatively unstable in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the scientific research of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione. One potential direction is the development of new derivatives of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione with improved potency and selectivity against cancer cells. Another direction is the investigation of the potential applications of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione in other fields, such as agriculture and materials science. Finally, further studies are needed to elucidate the mechanism of action of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione and its potential toxicity to normal cells, which may provide valuable insights into its therapeutic potential.
Synthesis Methods
The synthesis of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione involves the reaction of 3-(2-bromoethyl)-1H-indole with potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature. The reaction yields the desired product in good yield and high purity. This method has been widely used in the synthesis of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione for scientific research purposes.
Scientific Research Applications
((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. It has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.
properties
IUPAC Name |
(3aR,7aS)-3,3a,4,5,6,7a-hexahydro-1H-indole-2,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-3-1-2-5-4-7(11)9-8(5)6/h5,8H,1-4H2,(H,9,11)/t5-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGAFYBSPPWHQK-XRGYYRRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)NC2C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(=O)N[C@@H]2C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

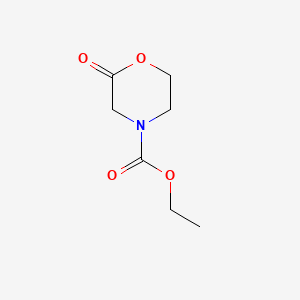

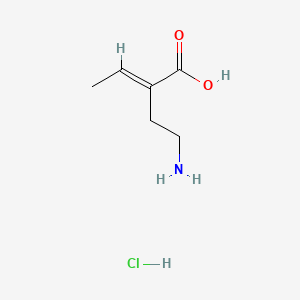

![Pyrido[3,4-b]pyrazin-8-amine](/img/structure/B569385.png)
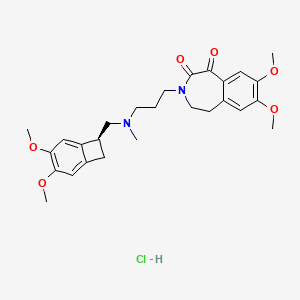
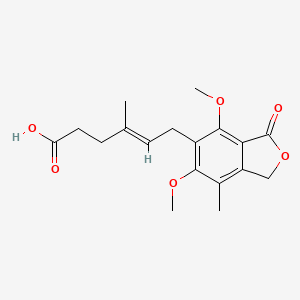
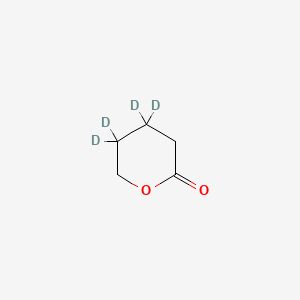
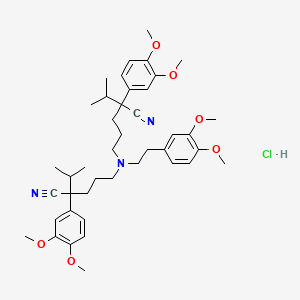
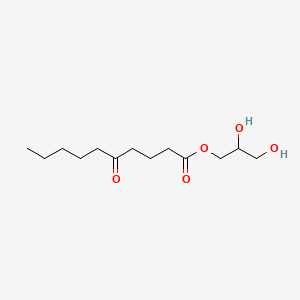
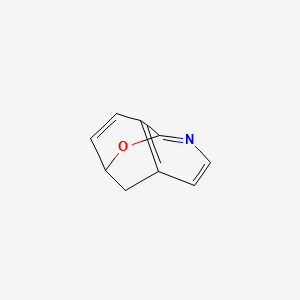
![2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B569401.png)